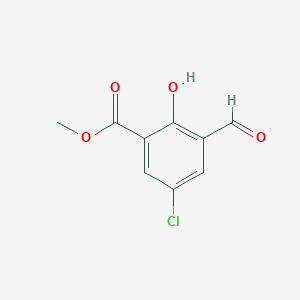

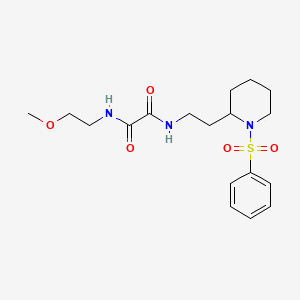

![molecular formula C21H22N4 B3016690 11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 861629-39-2](/img/structure/B3016690.png)

11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of benzimidazoles and isoquinolines, which are both types of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and isoquinoline rings, along with the cyclopentylamino and nitrile groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or the benzimidazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitrile group could make it polar, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthetic Pathways : Research has delved into the synthesis of benzimidazo[1,2-a]isoquinolines and related structures, demonstrating various synthetic routes and transformations. For example, studies have described the synthesis of benzimidazo[2,1-a]isoquinolines through the reaction of isocoumarin derivatives with aromatic ortho-diamines, leading to a range of derivatives with potential for further functional modifications (Deady, Loria, & Rodemann, 1998). Such synthetic approaches provide a foundation for creating novel compounds with varied biological and chemical properties.

Structural and Spectral Properties : The spectral properties of benzimidazo[1,2-b]isoquinoline derivatives have been studied, showing these compounds exhibit bright fluorescence, which can be influenced by the nature of substituents. This characteristic suggests their utility in developing fluorescent markers for biomedical applications (Galunov et al., 2003).

Potential Applications

Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial activities, highlighting the potential of benzimidazo[1,2-b]isoquinoline derivatives in developing new antimicrobial agents. For example, polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, based on similar structural motifs, have shown significant antibacterial and antifungal properties (Hafez, Alshammari, & El-Gazzar, 2015).

Antitumor Activity : The synthesis of novel compounds with substituents on the isoquinoline system has been explored for their potential antitumor activity. For instance, derivatives with specific substituents have been synthesized and evaluated, showing enhanced activity against a panel of tumor cells, suggesting their potential in cancer therapy (Sami et al., 1996).

Biomedical Markers : The fluorescent properties of certain derivatives indicate their application as biomedical markers. The fluorescence spectra and quantum yields of these compounds make them suitable for use in fluorescence-based assays and imaging techniques (Galunov et al., 2003).

Mécanisme D'action

Mode of Action

For instance, indenoisoquinolines, trap Top1-DNA cleavage complexes, leading to DNA damage and cell death .

Biochemical Pathways

Isoquinoline alkaloids, which share a similar structure, have been found to affect various pathways in fungi, resulting in the production of new isoquinoline alkaloids known as fumisoquins .

Pharmacokinetics

Its molecular weight (26329) and solid form suggest that it may have good bioavailability .

Result of Action

Similar compounds, such as the indenoisoquinolines, have shown antitumor activity in animal models .

Orientations Futures

Given the complexity of this molecule and the classes of compounds it belongs to, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Further studies could explore its potential applications, its synthesis, and its physical and chemical properties .

Propriétés

IUPAC Name |

11-(cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c22-13-17-15-9-3-4-10-16(15)20(23-14-7-1-2-8-14)25-19-12-6-5-11-18(19)24-21(17)25/h5-6,11-12,14,23H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETXIVODANECPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

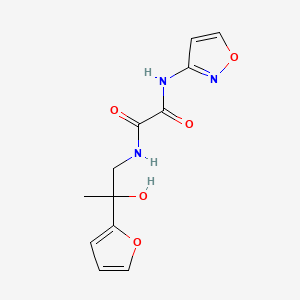

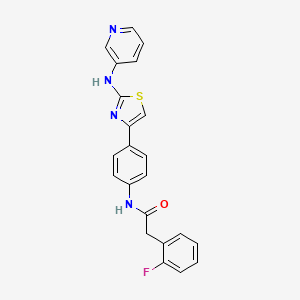

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

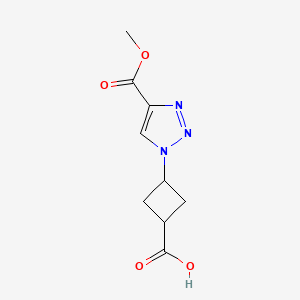

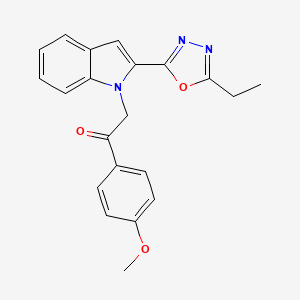

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

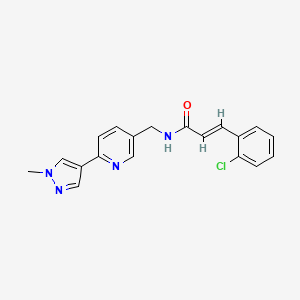

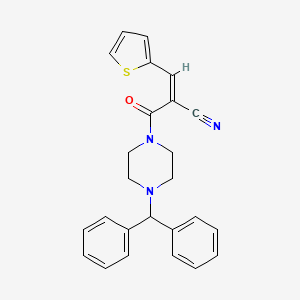

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)

![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)

![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)